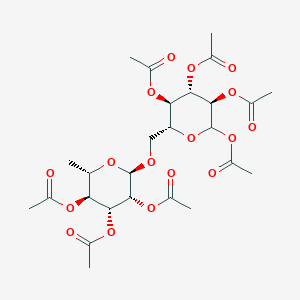

Rutinose heptaacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rutinose Heptaacetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 620.55 and a formula of C26H36O17 .

Synthesis Analysis

The synthesis of Rutinose involves the use of the Bredereck reaction . The process involves the use of 2,3,4-triacetyl α-L-rhamnosyl bromide and mercuric acetate in absolute benzene .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC(O[C@H]1C@@H=O)OC(C)=O)CO[C@H]2C@@HC)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)=O .

Physical and Chemical Properties Analysis

This compound is a synthetic product with potential research and development risk . It is stored under recommended conditions as specified in the Certificate of Analysis .

科学的研究の応用

1. Novel Preparation Methods

Rutinose heptaacetate is synthesized through mild alkaline hydrolysis of flavone glycosides, offering a novel preparation method. This process involves hydrolysis of a diosmin derivative, demonstrating a gentle and effective approach for its synthesis (Quintin & Lewin, 2005).

2. Conversion and Cleavage Studies

Studies on the conversion of β-hepta-acetate into O-acetylglycosyl halide reveal insights into the reactivity of this compound. This research highlights the selective cleavage of glycosidic links, contributing to a deeper understanding of its chemical properties (Koeppen, 1969).

3. Enzymatic Hydrolysis and Assays

This compound can be produced through enzymatic hydrolysis of rutin, serving as a substrate in spectrophotometric assays for α-l-rhamnosidase. This demonstrates its utility in biochemical analysis and enzyme estimation (Karnišová Potocká et al., 2017).

4. Biotransformation in Plant-Based Foods

Its role in the biotransformation of plant-based foods, particularly in aroma modulation of fermented products, is significant. The transglycosylation of rutinose from hesperidin to various alcohols highlights its potential in flavor enhancement and food technology (Minig et al., 2011).

5. Glycosidase Studies in Microorganisms

Research on Aspergillus flavus producing rutinase, which hydrolyzes rutin into quercetin and rutinose, sheds light on the microbial degradation pathways. This is essential for understanding microbial interactions with flavonoids (Hay et al., 1961).

Safety and Hazards

将来の方向性

Rutinose, a related compound, has been found to act as a skin anti-aging agent . It inhibits the activity of pure elastase, hyaluronidase, and collagenase . In skin aging models, MMP-1 and MMP-2 levels were reduced after application of Rutinose . This suggests potential future directions for the use of Rutinose Heptaacetate in similar applications.

作用機序

Target of Action

Rutinose heptaacetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s worth noting that the compound is related to rutin, a flavonoid that has been shown to interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity .

Mode of Action

It is known that rutin, a related compound, can interact with various structures at the molecular level, including free radicals and protein systems . This interaction allows Rutin to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity

Biochemical Pathways

For instance, Rutin can interact with free radicals and various protein systems, exhibiting antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . It’s also known to affect the metabolism . It’s possible that this compound may affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

The microflora of the lower gut hydrolyze Rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall

Result of Action

For instance, Rutin can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity

Action Environment

It’s worth noting that the stability and efficacy of related compounds such as rutin can be influenced by various factors, including the method of administration and the presence of other compounds

生化学分析

Biochemical Properties

The biochemical properties of Rutinose Heptaacetate are not well-studied. It is known that Rutinose, the parent compound of this compound, is involved in various biochemical reactions. It is a component of flavonoid glycosides and can be prepared from rutin by hydrolysis with the enzyme rhamnodiastase

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that Rutinose and its derivatives play a role in various cellular processes due to their presence in flavonoid glycosides. Flavonoids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that Rutinose, the parent compound of this compound, is involved in the formation of flavonoid glycosides, which have various effects at the molecular level

Metabolic Pathways

It is known that Rutinose, the parent compound of this compound, is involved in the formation of flavonoid glycosides

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rutinose heptaacetate involves the acetylation of Rutinose with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Rutinose", "Acetic anhydride", "Catalyst (such as sulfuric acid or pyridine)" ], "Reaction": [ "Mix Rutinose and acetic anhydride in a reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 60-70°C for several hours", "Cool the reaction mixture and add water to it", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain Rutinose heptaacetate as a white solid" ] } | |

CAS番号 |

29202-64-0 |

分子式 |

C26H36O17 |

分子量 |

620.6 g/mol |

IUPAC名 |

[4,5-diacetyloxy-2-methyl-6-(2,3,4,5-tetraacetyloxy-6-oxohexoxy)oxan-3-yl] acetate |

InChI |

InChI=1S/C26H36O17/c1-11-21(39-14(4)30)24(42-17(7)33)25(43-18(8)34)26(36-11)35-10-20(38-13(3)29)23(41-16(6)32)22(40-15(5)31)19(9-27)37-12(2)28/h9,11,19-26H,10H2,1-8H3 |

InChIキー |

OKQBJGPZGUMMEZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)

![[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride](/img/structure/B2680037.png)

![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)

![1-(3-chloro-2-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2680042.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2680044.png)

![2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680048.png)